Ethoxidine
説明
Structure
2D Structure
3D Structure
特性
分子式 |
C24H26NO5+ |
|---|---|
分子量 |
408.5 g/mol |
IUPAC名 |
12-ethoxy-2,3,8,9-tetramethoxy-5-methylbenzo[c]phenanthridin-5-ium |
InChI |
InChI=1S/C24H26NO5/c1-7-30-19-11-17-15-9-21(27-4)20(26-3)8-14(15)13-25(2)24(17)18-12-23(29-6)22(28-5)10-16(18)19/h8-13H,7H2,1-6H3/q+1 |
InChIキー |
IIATUSCNYYSFNW-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC2=C(C3=CC(=C(C=C31)OC)OC)[N+](=CC4=CC(=C(C=C42)OC)OC)C |
同義語 |
12-ethoxy-2,3,8,9-tetramethoxy-5-methyl-benzo(c)phenanthridinium ethoxidine |
製品の起源 |
United States |
Historical Trajectories and Foundational Academic Studies of Ethoxidine
Chronology of Ethoxidine's Discovery and Early Characterization in Research Settings
The compound this compound (N-methyl-12-ethoxy-2,3,8,9-tetramethoxybenzo[c]phenanthridinium methylsulfonate salt) emerged in research settings in the late 1990s as a synthetic derivative of the natural alkaloid fagaronine (B1216394) nih.govresearchgate.netresearchgate.netmdpi.com. Its initial characterization focused on its ability to inhibit DNA topoisomerase I (Top I) activity, an enzyme crucial for DNA replication and transcription researchgate.netresearchgate.netmdpi.com.
Early research findings consistently demonstrated this compound's anti-proliferative properties across a spectrum of in vitro tumor cell models. Studies on human leukemia (K562, L1210) and solid tumor cell lines (HT-29, A-549, MCF-7, Caov3) revealed its efficacy in inhibiting cell growth within a concentration range of 10⁻⁹ to 10⁻⁵ M researchgate.netresearchgate.netmdpi.comoup.comoup.comtandfonline.comtandfonline.com. Notably, this compound was identified as a potent Top I inhibitor, exhibiting a potency approximately 10-fold greater than that of fagaronine in certain cancer cell lines like K562 and A549 researchgate.netoup.comoup.comcapes.gov.br.
Development of this compound as a Synthetic Analog of Natural Alkaloids (e.g., Fagaronine)
This compound's design as a synthetic analog is rooted in the structure of fagaronine, a benzophenanthridine alkaloid naturally occurring in species of the Zanthoxylum genus, such as Zanthoxylum zanthoxyloides wikidata.orgnih.govwikipedia.org. Specifically, this compound is characterized as a 2-methoxy-12-ethoxy derivative of fagaronine, and has also been referred to as 12-ethoxy O-methylfagaronine nih.govtandfonline.comtandfonline.com.
This synthetic modification aimed to enhance the biological activity observed in the natural parent compound. The development of this compound also positioned it as a functional analog to camptothecin (B557342), another well-known Top I inhibitor oup.comoup.com. A key structural feature contributing to the enzyme inhibitory activity of quaternary benzo[c]phenanthridines, including this compound, is the presence of an iminium group. This positively charged moiety is believed to facilitate intercalative binding with DNA, a mechanism central to their biological action. Furthermore, the electrophilicity of this iminium bond has been highlighted as playing a fundamental role in enzyme inhibition through its susceptibility to nucleophilic attack nih.govresearchgate.net.
The comparative potencies of this compound and its natural analog, Fagaronine, in Top I inhibition and anti-proliferative activity are summarized in the table below:
| Compound | Top I Inhibition Potency (Relative to Fagaronine) | Anti-proliferative Activity (Cell Lines) |
| Fagaronine | Reference (1x) | K562, A549, L1210 |
| This compound | ~10-fold greater | K562, A549, HT-29, A-549, MCF-7, Caov3 |
Evolution of Methodological Approaches in Initial this compound Investigations
The foundational academic studies of this compound employed a range of sophisticated methodological approaches to elucidate its mechanisms of action and biological effects. These investigations were crucial for understanding its interactions at a molecular and cellular level.
Detailed Research Findings and Methodologies:
DNA Binding Studies: To understand how this compound interacts with its DNA target, researchers utilized biophysical techniques such as Flow Linear Dichroism (FLD) and Surface-Enhanced Raman Scattering (SERS) spectroscopy researchgate.netacs.orgacs.org. FLD studies provided insights into the stoichiometry of DNA intercalation, revealing that this compound binds to DNA at a ratio of approximately one drug molecule per 4.0 base pairs (bp) of DNA. This contrasted with Fagaronine's stoichiometry of one drug molecule per 2.0 bp researchgate.netcapes.gov.br. Induced Circular Dichroism (CD) spectra further suggested that the long axis of the this compound chromophore penetrates within the DNA minor groove, with a slight rotation relative to the plane of the DNA bases due to steric effects of its 12-ethoxy substituent researchgate.net.
Topoisomerase I Inhibition Assays: A core aspect of this compound's characterization involved assessing its direct impact on DNA topoisomerase I. This was achieved through assays that measured the compound's ability to inhibit the enzyme's DNA relaxation activity researchgate.netcapes.gov.br. These studies confirmed this compound's efficacy as a potent Top I inhibitor.
Cell Proliferation and Viability Assays: The anti-proliferative effects of this compound were quantified using various in vitro cell culture models. Methods typically involved assessing cell viability and growth inhibition over time, often employing techniques to measure metabolic activity or DNA content in treated cell lines researchgate.netresearchgate.netoup.comoup.comtandfonline.comtandfonline.com.
Metabolism Studies: Investigations into the metabolic fate of this compound were conducted using advanced analytical techniques. In vitro biotransformation studies employed high-performance liquid chromatography (HPLC) coupled with electrospray ionization tandem mass spectrometry (ESI-MS/MS) and time-of-flight mass spectrometry (TOFMS). These methods allowed for the identification of metabolites and precise mass measurements. A key finding from these studies was that O-demethylation represented a major metabolic pathway for this compound nih.govacs.orgresearchgate.net.
Angiogenesis Studies: More recent research has extended to investigating this compound's impact on angiogenesis, a complex biological process. These studies utilized in vitro models involving human endothelial cells (e.g., EaHy.926 and Human Umbilical Vein Endothelial Cells, HUVECs) to examine its effects on cellular processes such as proliferation, migration, and adhesion mdpi.comoup.comoup.com. Methodologies included evaluating the expression of angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and matrix metalloproteinase 2 (MMP2) using techniques such as real-time reverse transcription-polymerase chain reaction (RT-PCR) and Western blot analysis mdpi.com. Electron Paramagnetic Resonance (EPR) spectroscopy was also employed to measure the production of reactive oxygen species, such as superoxide (B77818) anion, in these cellular contexts mdpi.comoup.comoup.com.
Synthetic Strategies and Chemical Derivatization for Ethoxidine Research
Chemical Synthesis Pathways for Ethoxidine and Related Benzo[c]phenanthridine (B1199836) Scaffolds
The core benzo[c]phenanthridine skeleton, which forms the structural basis of this compound, can be constructed through various sophisticated chemical pathways. These methods often involve sequential cyclization reactions and metal-catalyzed transformations.
Retrosynthetic analysis of benzo[c]phenanthridine alkaloids typically involves disconnecting key bonds to identify simpler, readily available precursors. A common strategy involves the construction of the B or C ring in the final or penultimate stages of the synthesis nih.gov. For instance, one approach considers the coupling of o-methylbenzonitrile with o-toluamide to yield 3-arylisoquinoline intermediates, which can then be transformed into the benzo[c]phenanthridine skeleton via intramolecular ring cyclization scispace.com.
Another strategy for the collective total synthesis of benzo[c]phenanthridine alkaloids involves constructing rings C and B on pre-installed rings A and D chemrxiv.orgchemrxiv.org. This can be achieved through a three-pot protocol:
First pot : Preparation of 1,5-enyne substrates from readily available starting materials, often utilizing a palladium-catalyzed Sonogashira coupling reaction followed by a Wittig reaction chemrxiv.org.
Second pot : Formation of ring C via a gold(I)-catalyzed cycloisomerization and in situ iododeauration cascade of the 1,5-enyne substrates chemrxiv.org.
Third pot : Installation of ring B through a copper-catalyzed Ullmann coupling reaction, followed by a condition-controlled Mannich reaction chemrxiv.orgchemrxiv.org.
Other precursors and strategies include:
Intramolecular biaryl Heck coupling reactions, optimized for the formation of the oxybenzo[c]phenanthridine skeleton acs.org.
Condensation of 4-isoquinolylacetonitrile with o-nitrobenzaldehyde, followed by Pschorr cyclization cdnsciencepub.com.
Ruthenium(II)-catalyzed tandem C-C/C-N bond formation with aryl amides and 7-azabenzonorbornadienes researchgate.net.
Regioselective Suzuki and Sonogashira reactions followed by Brønsted acid-mediated cycloisomerizations from dihalogenated quinolines researchgate.net.
Optimizing reaction conditions is crucial for improving yields, selectivity, and efficiency in the synthesis of benzo[c]phenanthridines. Several studies have focused on this aspect:
Catalyst Screening : For gold-catalyzed cascade cyclizations, screening different catalysts and reaction conditions has significantly improved yields, from 52% to 96% NMR yield mpg.de.
Pot-Economy Approaches : Developing "pot-economy" procedures, where multiple reactions are performed in a single vessel, can simplify synthetic routes. For example, combining copper-catalyzed Ullmann cross-coupling and Mannich reactions in one pot, both run in ethanol, allows for control over the oxidative states of the alkaloids by adjusting the reaction atmosphere (oxygen for oxidative products, nitrogen for reductive products) chemrxiv.org.
Temperature and Additives : Optimization of intramolecular biaryl Heck coupling reactions, a key step in some oxybenzo[c]phenanthridine syntheses, has been achieved acs.org. Similarly, regioselective synthetic strategies for 6-aryl-8,9-dihydrobenzo[c]phenanthridine-10(7H)-ones have been optimized by fine-tuning reaction temperature, often using DMSO as both reactant and solvent scispace.com.
Microwave and Ultrasound Irradiation : The use of microwave (MW) or ultrasound (US) irradiation has been investigated to enhance synthesis efficiency, offering benefits such as higher yields, reduced solvent usage, shorter reaction times, and lower energy consumption compared to traditional thermal heating researchgate.net.
Achieving stereoselective and regioselective control is paramount in the synthesis of complex natural products and their analogues, including benzo[c]phenanthridines, to ensure the formation of desired isomers with specific biological activities.
CpRh(III)-Catalyzed C-H/N-H Annulation : A highly stereo- and regioselective synthesis of the core skeleton of hexahydrobenzo[c]phenanthridine-type alkaloids has been reported using a redox-neutral CpRh(III)-catalyzed C-H/N-H annulation of cyclic alkenes with benzamides. This method offers a wide range of substrate scope, excellent functional group tolerance, and good to excellent yields nih.govnih.govresearchgate.netacs.orgresearchgate.net.
One-Pot Four-Component Reactions : Regioselective synthetic strategies for 6-aryl-8,9-dihydrobenzo[c]phenanthridine-10(7H)-ones have been accomplished through a one-pot four-component reaction, where fine-tuning the reaction temperature and utilizing DMSO as a reactant-cum-solvent allows for regioselective introduction of a carbonyl functionality at the C-10 position scispace.com.
Biomimetic Approaches : Stereoselective synthesis can also be achieved through biomimetic routes, as demonstrated in the synthesis of (+)-corydalic acid methyl ester from protoberberine alkaloids, which are structurally related to benzo[c]phenanthridines .
Optimization of Reaction Conditions for Research-Scale Production
Design and Synthesis of this compound Analogues and Derivatives for Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how modifications to a chemical structure influence its biological activity dotmatics.com. For this compound and other benzo[c]phenanthridine derivatives, SAR studies aim to optimize their therapeutic potential, particularly as topoisomerase I inhibitors and anticancer agents mdpi.comnih.govmdpi.com.
Rational design in SAR studies involves systematically modifying the chemical structure to understand and predict changes in biological activity. For benzo[c]phenanthridine derivatives, including this compound, key principles include:
Pharmacophore Identification : Identifying the minimal structural features (pharmacophore) essential for activity. For some benzo[c]phenanthridine derivatives, the azanium of ring C has been identified as critical for anti-Mycobacterium tuberculosis (Mtb) activity, with substitutions on rings B and D influencing this activity biorxiv.org.
Pharmacomodulation Points : Applying modifications at specific points of the benzo[c]phenanthridine moiety, such as rings A and D, simplifying the quaternary pyridinium (B92312) skeleton of the phenanthridinium core, or dearomatizing ring C and introducing diversified functional groups at C-8 or the N atom biorxiv.orgasm.org.
QSAR Modeling : Quantitative Structure-Activity Relationship (QSAR) models are developed to establish mathematical relationships between molecular descriptors and biological activity. For benzo[c]phenanthridine derivatives, QSAR models have been used to predict topoisomerase I inhibitory activity and cytotoxicity against various tumor cell lines. These models can guide the design of new analogues with enhanced activity mdpi.com.
Bioisosteric Replacement : Exploring bioisosteric replacements, where one functional group is replaced by another with similar physical or chemical properties, to modulate activity or improve pharmacokinetic profiles nih.gov.
A wide range of functional group modifications and scaffold diversification strategies have been employed to explore the SAR of benzo[c]phenanthridines:
Substitutions on A and D Rings : Modifications at rings A and D of the benzo[c]phenanthridine moiety have been explored to generate novel derivatives biorxiv.orgasm.org.
Quaternary Nitrogen Modifications : Early SAR studies suggested that the cationic quaternary nitrogen is linked to the activity of benzo[c]phenanthridine alkaloids nih.gov. This compound itself is a quaternary ammonium (B1175870) salt uni.lucapes.gov.br. However, some recent reports suggest that the iminium group might not be essential for cytotoxicity in certain cancer cell lines, indicating the complexity of SAR nih.gov.
Alkoxy Substitutions : this compound is characterized by its 12-ethoxy and 2,3,8,9-tetramethoxy substitutions uni.lucapes.gov.br. The synthesis of novel 12-alkoxy-benzo[c]phenanthridinium salts has shown that compounds combining 2, 6, and 12 substitutions can strongly interact with DNA and exhibit significant topoisomerase I inhibition nih.gov.
C-H Functionalization : Direct C(sp³)-H functionalization of dihydrobenzo[c]phenanthridines (e.g., dihydrosanguinarine (B1196270) and dihydrochelerythrine) with various nucleophiles has been achieved to synthesize C(6)-substituted derivatives, aiming to enhance cytotoxicity against cancer cell lines researchgate.net.
Scaffold Simplification and Diversification : Strategies include simplifying the pyridinium skeleton or introducing diversified functional groups at positions like C-8 or the N atom biorxiv.orgasm.org. Aza-analogues, where nitrogen atoms are introduced into the benzo[c]phenanthridine framework, have also been designed and synthesized to investigate their cytotoxic and antiplasmodial activities nih.gov.
Library Synthesis Approaches for High-Throughput Screening in Research
High-throughput screening (HTS) is a pivotal methodology in modern chemical and biological research, enabling the rapid evaluation of vast numbers of compounds against specific biological targets. This approach significantly accelerates the discovery of novel therapeutic agents by efficiently identifying compounds with desired activities from large collections of molecules, known as chemical libraries.
In the context of this compound research, the synthesis of its derivatives, including this compound itself and its metabolites, plays a critical role in generating such chemical libraries. These libraries comprise diverse small molecules that can be systematically screened to identify potential lead compounds or to optimize existing ones. The application of HTS to this compound and its analogues allows for the rapid assessment of their inhibitory effects on targets like DNA topoisomerase I, as well as other potential biological interactions. This systematic screening facilitates the identification of compounds with enhanced potency or selectivity, contributing to a deeper understanding of the chemical space around the benzo[c]phenanthridine scaffold.
Isolation and Elucidation of Biotransformation Products in Research Models
Understanding the biotransformation of a chemical compound is essential for comprehensive research, providing insights into its metabolic fate within biological systems. The in vitro biotransformation of this compound has been extensively investigated using hepatic monooxygenases, specifically human CYP1A1 and rat microsomes. nih.gov
Studies have identified four distinct metabolites (m1-m4) of this compound, which were exclusively formed by the cytochrome P450 1A1 (CYP1A1) enzyme. nih.gov The elucidation of these metabolite structures was achieved through advanced analytical techniques, including high-performance liquid chromatography (HPLC) combined with electrospray ionization tandem mass spectrometry (ESI-MS/MS) and accurate mass measurements by time-of-flight mass spectrometry (TOFMS). nih.gov
Two of the major metabolites (m3 and m4) were identified as O-demethylation products of this compound. Specifically, one was tentatively identified as 12-ethoxyfagaronine (m3), while the other was an O-demethylated this compound isomer (m4). nih.gov Further analysis revealed two more polar metabolites (m1 and m2) that were characterized as O-demethylated (m1) and hydroxylated (m2) derivatives of 12-ethoxyfagaronine. nih.gov The formation of m2 upon incubation with 12-ethoxyfagaronine suggested that 12-ethoxyfagaronine acts as a primary oxidative product of this compound. nih.gov These findings provide crucial data on the metabolic pathways of this compound in research models.
Table 1: this compound Biotransformation Products and Characteristics
| Metabolite | Proposed Modification | Analytical Observation | Enzyme Involved |
| m1 | O-demethylated | Polar metabolite | CYP1A1 |
| m2 | Hydroxylated | Polar metabolite | CYP1A1 |
| m3 | O-demethylation | Tentatively 12-ethoxyfagaronine | CYP1A1 |
| m4 | O-demethylation | O-demethylated this compound isomer | CYP1A1 |
Molecular and Cellular Mechanistic Investigations of Ethoxidine S Biological Actions
Elucidation of DNA Topoisomerase I (Top I) Inhibition Mechanisms
Ethoxidine functions as a potent inhibitor of DNA Topoisomerase I, an enzyme crucial for controlling DNA supercoiling and torsional strain during vital cellular processes like replication, transcription, and DNA repair wikipedia.orgguidetopharmacology.orgfishersci.ca. Unlike some other Top I inhibitors, this compound's mechanism involves the suppression of Top I activity citeab.comnih.govuni.luuni-freiburg.de.
Kinetic Analysis of Top I-DNA Cleavage Complex Stabilization
This compound acts as a Top I suppressor, a distinct mechanism from Top I poisons like camptothecin (B557342) and fagaronine (B1216394), which stabilize the Top I-DNA cleavage complex citeab.comuni-freiburg.de. Instead of stabilizing the cleavage complex, this compound prevents its formation or promotes its dissociation. Studies employing flow linear dichroism have demonstrated that this compound inhibits DNA relaxation, a kinetic effect, at concentrations up to 10-fold lower than fagaronine, indicating its higher potency in this regard nih.govuni.lunih.gov. The presence of this compound significantly slows down the kinetics of plasmid DNA relaxation mediated by Top I uni.lu. Specifically, this compound suppresses both Top I-specific and camptothecin-dependent DNA cleavage sites nih.govuni.lu. This suppression is particularly specific for DNA sites where the strand cut occurs between adenine (B156593) (A) and thymine (B56734) (T) bases nih.govuni.lu.
Comparative Studies with Other Topoisomerase Inhibitors (e.g., Camptothecin, Fagaronine)
This compound is structurally related to camptothecin and is classified as a benzo[c]phenanthridine (B1199836) derivative wikipedia.orgguidetopharmacology.orgciteab.com. Comparative studies highlight key differences in their mechanisms of Top I inhibition. While camptothecin and fagaronine are characterized as Top I "poisons" that stabilize the covalent Top I-DNA cleavage complex, this compound operates as a Top I "suppressor" citeab.comuni-freiburg.de. This distinction is crucial, as poisons lead to DNA damage by preventing re-ligation, whereas suppressors interfere with the initial cleavage step or promote its reversal.
Despite their differing mechanisms, this compound demonstrates greater potency in inhibiting DNA relaxation by Top I compared to fagaronine, achieving similar inhibitory effects at concentrations up to 10-fold lower nih.govuni.lunih.gov. Furthermore, while fagaronine can enhance camptothecin-dependent DNA cleavage sites, this compound actively suppresses both Top I-specific and camptothecin-dependent sites nih.govuni.lu. Other Top I inhibitors, such as topotecan, have also been reported to exert anti-angiogenic effects guidetopharmacology.org.
Investigation of DNA Intercalation and Binding Stoichiometry
Both this compound and fagaronine are established as DNA major groove intercalators citeab.comnih.govuni.lumdpi.com. However, their interaction with DNA exhibits distinct specificities and stoichiometries. This compound shows a preference for intercalating into A-T rich sequences of DNA citeab.comnih.govuni.lu. A notable feature of this compound's interaction is that its 12-ethoxy-moiety extends into the DNA minor groove citeab.comnih.govuni.lu. In contrast, fagaronine does not display sequence specificity in its DNA intercalation nih.gov.
Regarding binding stoichiometry, studies using flow linear dichroism have determined that fagaronine interacts with DNA at a ratio of 1 drug molecule per 2.0 base pairs (bp) of DNA, whereas this compound binds at a lower ratio of 1 drug molecule per 4.0 bp of DNA uni.lunih.govmdpi.com. This difference in stoichiometry for this compound is attributed to steric limitations imposed by its bulky 12-alkoxy substituent, which hinders the close approach of neighboring intercalated chromophores nih.gov.
Analysis of this compound's Modulation of Cellular Signaling Pathways in Research Models
This compound exhibits paradoxical effects on cellular signaling pathways, particularly those involved in angiogenesis, with its impact being highly dependent on its concentration wikipedia.orgguidetopharmacology.orgfishersci.caciteab.com.
Impact on Cell Proliferation and Migration in In Vitro Models
The impact of this compound on cellular proliferation and migration in in vitro models also demonstrates a concentration-dependent duality.
Effects of this compound on Cell Proliferation and Migration
| Cellular Process | Low Concentration (e.g., 10⁻⁹ M) | High Concentration (e.g., 10⁻⁵ M) | References |
| Endothelial Cell Proliferation | Enhanced (EaHy.926 and HUVECs) wikipedia.orgguidetopharmacology.org | Reduced (EaHy.926 and HUVECs) wikipedia.orgguidetopharmacology.org | wikipedia.orgguidetopharmacology.org |
| Endothelial Cell Migration | Increased wikipedia.orgguidetopharmacology.org | Decreased wikipedia.orgguidetopharmacology.org | wikipedia.orgguidetopharmacology.org |
| MMP2 Expression & Activity | Enhanced wikipedia.orgguidetopharmacology.org | Reduced wikipedia.orgguidetopharmacology.org | wikipedia.orgguidetopharmacology.org |
| Endothelial Cell Adhesion | No effect wikipedia.orgguidetopharmacology.org | No effect wikipedia.orgguidetopharmacology.org | wikipedia.orgguidetopharmacology.org |
At low concentrations (e.g., 10⁻⁹ M), this compound significantly enhances the proliferation of endothelial cells, including EaHy.926 and human umbilical vein endothelial cells (HUVECs) wikipedia.orgguidetopharmacology.org. This pro-proliferative effect is accompanied by an increase in endothelial cell migration wikipedia.orgguidetopharmacology.org. These pro-angiogenic cellular processes are further associated with an enhanced expression and activity of metalloproteinase 2 (MMP2) wikipedia.orgguidetopharmacology.org.
In contrast, at high concentrations (e.g., 10⁻⁵ M), this compound exerts anti-proliferative effects, reducing the proliferation of both EaHy.926 and HUVECs wikipedia.orgguidetopharmacology.org. High concentrations also lead to a decrease in cell migration and a reduction in MMP2 expression and activity wikipedia.orgguidetopharmacology.org. Importantly, neither low nor high concentrations of this compound have been observed to affect endothelial cell adhesion wikipedia.orgguidetopharmacology.org.
Regulation of Metalloproteinase Expression and Activity
This compound, identified as a potent inhibitor of Topoisomerase I (Top I) in various cancer cell lines, exhibits paradoxical effects on cellular processes, particularly those involved in angiogenesis nih.govmdpi.comresearchgate.net. A notable aspect of its mechanistic profile is its concentration-dependent modulation of metalloproteinase 2 (MMP-2) expression and activity in human endothelial cells, specifically EaHy.926 and human umbilical endothelial cells nih.govresearchgate.net.
At low concentrations (10⁻⁹ M), this compound has been observed to enhance both the expression and activity of MMP-2. Conversely, when applied at higher concentrations (10⁻⁵ M), this compound demonstrates an inhibitory effect on these same parameters nih.govresearchgate.net. This dual effect contributes to its paradoxical influence on angiogenesis, where low concentrations can favor neovascularization, partly through increased MMP-2 activity, while higher concentrations inhibit these pro-angiogenic processes nih.govmdpi.com.
MMP-2, a member of the gelatinase subfamily of matrix metalloproteinases, is crucial for the degradation of components of the extracellular matrix (ECM), including type IV and V collagen, fibronectin, laminin, and elastin. Its activity is tightly regulated by tissue inhibitors of metalloproteinases (TIMPs), predominantly TIMP-2, which bind to and block the enzyme's catalytic site mdpi.com. The observed modulation of MMP-2 by this compound underscores its potential to influence tissue remodeling and cellular migration.
Table 1: Effects of this compound Concentration on MMP-2 Activity and Expression in Endothelial Cells
| This compound Concentration | Effect on MMP-2 Expression | Effect on MMP-2 Activity | Cell Lines Studied | Reference |
| 10⁻⁹ M (Low) | Increased | Enhanced | EaHy.926, HUVEC | nih.govresearchgate.net |
| 10⁻⁵ M (High) | Inhibited | Inhibited | EaHy.926, HUVEC | nih.govresearchgate.net |
Subcellular Localization and Interaction with Biomolecules in Research Systems
Studies on Cellular Uptake and Distribution in Cell Lines
While the biological actions of this compound have been investigated in various cell lines, detailed studies specifically elucidating its cellular uptake mechanisms and precise subcellular distribution are not extensively documented in the available literature. General principles governing cellular uptake of compounds and nanoparticles in cell lines involve complex interactions with cell membranes through mechanisms such as endocytosis and phagocytosis nih.govaginganddisease.orgmdpi.com. Factors like particle size, surface chemistry, and the cell cycle phase can significantly influence the internalization and intracellular concentration of substances within cells aginganddisease.orgmdpi.comnih.gov. Although research indicates that this compound undergoes metabolism in human and rodent cell models, suggesting its entry into cells, specific data on its uptake pathways or its precise localization within subcellular compartments remains limited mdpi.com.
Investigation of Direct Protein-Ethoxidine Interactions
A primary and well-established direct protein interaction for this compound is its potent inhibitory effect on DNA Topoisomerase I (Top I) nih.govmdpi.comresearchgate.net. Top I is an enzyme critical for regulating the topological state of DNA during replication and transcription by controlling the equilibrium between relaxed and supercoiled DNA nih.gov. This compound, a camptothecin analogue, has been characterized as a Top I "suppressor," a mechanism distinct from other benzo[c]phenanthridines like fagaronine, which acts as a "poison" nih.gov. Steered molecular dynamics simulations have been employed to explore the molecular determinants of this site-specific inhibition, providing insights into how this compound interacts with the DNA binding site of Top I nih.gov.
Beyond its interaction with Top I, this compound has also been shown to activate the serine/threonine protein kinase Akt, which subsequently leads to the activation of endothelial nitric oxide synthase (eNOS) and the stimulation of nitric oxide (NO) production mdpi.comresearchgate.net. This activation of the Akt/eNOS/NO pathway contributes to the pro-angiogenic effects observed at low concentrations of this compound mdpi.comresearchgate.net. While these findings indicate a functional interaction with components of the nitric oxide pathway, the precise nature of direct protein-ethoxidine binding with Akt or eNOS proteins, in a manner analogous to its direct interaction with Top I, is not explicitly detailed in the provided research.
Preclinical Biological Model Systems in Ethoxidine Research
In Vitro Cell-Based Assays for Mechanistic Profiling
Cell-based assays serve as critical tools in drug discovery and development, offering a relevant biological context for understanding the mechanisms of action of drug candidates nuvisan.comfrontiersin.org. Ethoxidine has been extensively studied using various cell lines to profile its mechanistic effects.
Research on this compound has revealed its "paradoxical properties" concerning angiogenesis in endothelial cells mdpi.comnih.govoup.com. Studies have been conducted using human endothelial cell lines, specifically EaHy.926 and Human Umbilical Vein Endothelial Cells (HUVECs) oup.comoup.com. These investigations highlight concentration-dependent effects of this compound on key angiogenic processes.
At a low concentration (10⁻⁹ M), this compound demonstrated pro-angiogenic effects, significantly enhancing both cell proliferation and migration in EaHy.926 and HUVECs, a response comparable to that induced by Vascular Endothelial Growth Factor (VEGF) oup.com. Conversely, a higher concentration (10⁻⁵ M) of this compound inhibited these same cellular processes oup.com. Notably, this compound did not influence endothelial cell adhesion at either concentration tested oup.com.
Further mechanistic insights from studies on EaHy.926 cells indicated that low-concentration this compound (10⁻⁹ M) significantly increased superoxide (B77818) production, reaching 172.70 ± 20.30% compared to a 100% control oup.com. This low concentration also led to a significant increase in nitric oxide (NO) production, while the higher concentration (10⁻⁵ M) had no effect on NO release oup.com. The modulation of NO production was linked to changes in endothelial Nitric Oxide Synthase (eNOS) activity and expression; low-concentration this compound increased eNOS mRNA expression, whereas high-concentration this compound decreased it oup.com.
Moreover, this compound's impact on VEGF expression was concentration-dependent. The low concentration (10⁻⁹ M) enhanced VEGF mRNA expression, while the high concentration (10⁻⁵ M) inhibited it, findings further confirmed by Western blot analysis of VEGF protein expression oup.com. The regulation of endothelial cell proliferation and migration by VEGF often involves mitogen-activated protein kinase-dependent pathways, and the phosphorylation of ERK1/2 was evaluated in these studies oup.comphysiology.org.
The following table summarizes the observed effects of this compound on human endothelial cell lines:
| Cellular Process | This compound Concentration (10⁻⁹ M) | This compound Concentration (10⁻⁵ M) | Reference |
| Cell Proliferation | Favored | Inhibited | oup.com |
| Cell Migration | Increased | Inhibited | oup.com |
| Cell Adhesion | No effect | No effect | oup.com |
| Superoxide Production | Enhanced (172.70 ± 20.30%) | No significant modification | oup.com |
| NO Production | Increased | No effect | oup.com |
| eNOS mRNA Expression | Increased | Decreased | oup.com |
| VEGF mRNA Expression | Enhanced | Inhibited | oup.com |
| VEGF Protein Expression | Enhanced | Inhibited | oup.com |
This compound, a benzo[c]phenanthridine (B1199836) derivative, is recognized as a potent inhibitor of topoisomerase I (Top I) mdpi.comnih.govoup.comresearchgate.netresearchgate.net. Its anti-proliferative properties have been demonstrated across various in vitro models of human tumor cells mdpi.comoup.com.
Specific cancer cell lines, including HT-29 (colorectal carcinoma), A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and Caov3, have been utilized to study this compound's mechanistic effects mdpi.comoup.comresearchgate.net. The anti-proliferative activity was observed across a concentration range of 10⁻⁹ M to 10⁻⁵ M mdpi.comoup.com. Notably, this compound exhibited a 10-fold greater potency in inhibiting Top I in K562 (chronic myelogenous leukemia) and A549 cancer cell lines when compared to other inhibitors oup.com.
This compound's primary mechanism of action in cancer cell lines is its potent inhibition of DNA topoisomerase I (Top I) activity mdpi.comnih.govoup.comresearchgate.netresearchgate.net. Top I is an essential enzyme involved in controlling DNA supercoiling and torsional strain during crucial cellular processes such as DNA replication, transcription, and repair researchgate.net. The inhibition of Top I is a well-established strategy in cancer treatment researchgate.net.
In the context of endothelial cells, functional assays have explored this compound's influence on the nitric oxide (NO) pathway and VEGF expression, which are critical for angiogenic responses oup.com. Low concentrations of this compound were shown to increase NO production and enhance the phosphorylation of eNOS on its activator site mdpi.comnih.govoup.com. Furthermore, these studies highlighted that this compound's pro-angiogenic properties are associated with a significant enhancement in both VEGF gene transcripts and VEGF protein expression mdpi.comnih.govoup.com.
Application in Cancer Cell Lines (e.g., K562, A549, HT-29, MCF-7) for Mechanistic Studies
In Vivo Animal Models for Pathophysiological Mechanism Exploration
In vivo animal models are indispensable for exploring the pathophysiological mechanisms of compounds in a complex biological system, offering insights that in vitro studies cannot fully replicate nih.gov. This compound's pro-angiogenic effects have been further validated in murine models.
A key in vivo model employed in this compound research is the murine model of hindlimb ischemia mdpi.comnih.govresearchgate.netresearchgate.netresearchgate.netmdpi.commdpi.commdpi.com. This model is used to investigate the compound's ability to modulate neovascularization, a critical process for restoring blood flow in ischemic tissues mdpi.com.
In these studies, mice with unilateral hindlimb ischemia were treated for 21 days with either this compound (at plasma concentrations equivalent to 10⁻⁹ M) or a glucose 5% solution as a control mdpi.comnih.govresearchgate.net. Laser Doppler analysis, a technique used to measure blood flow, demonstrated that the recovery of blood flow was 1.5-fold higher in this compound-treated mice compared to control mice mdpi.comnih.govresearchgate.net.
Further evidence of enhanced neovascularization was provided by CD31 staining and angiographic studies, which confirmed a significant increase in vascular density in the this compound-treated group mdpi.comnih.govresearchgate.netresearchgate.net. These findings collectively suggest that this compound preferentially modulates angiogenesis, contributing to the formation of new blood capillaries and promoting blood flow recovery in a post-ischemic context mdpi.comresearchgate.net.
The following table summarizes the key in vivo findings in the murine ischemic hindlimb model:
| Parameter | Control Group (Glucose 5%) | This compound-Treated Group (10⁻⁹ M) | Observation | Reference |
| Blood Flow Recovery | Baseline | 1.5-fold higher | Enhanced recovery of blood flow | mdpi.comnih.govresearchgate.net |
| Vascular Density | Baseline | Increased | Confirmed by CD31 staining and angiography | mdpi.comnih.govresearchgate.netresearchgate.net |
| Neovascularization | Limited | Promoted | Formation of new blood capillaries | mdpi.comresearchgate.net |
The investigation of this compound's effects extended to specific tissues, particularly skeletal muscle, within the ischemic hindlimb model mdpi.comnih.govresearchgate.netmdpi.complos.orgfrontiersin.orgnih.gov. The this compound-induced recovery of blood flow in the ischemic hindlimb was directly correlated with specific biological responses in the skeletal muscle.
A notable finding was the increase in nitric oxide (NO) production within the skeletal muscle of the ischemic hindlimb, which was associated with an enhancement of eNOS phosphorylation on its activator site mdpi.comnih.govresearchgate.netmdpi.com. This indicates that this compound's pro-angiogenic effects are mediated, at least in part, through the activation of the NO pathway in the affected muscle tissue.
Furthermore, real-time RT-PCR and Western blot analyses confirmed that this compound possesses pro-angiogenic properties by significantly enhancing the expression of VEGF transcripts and VEGF protein in skeletal muscle mdpi.comnih.govresearchgate.net. These comprehensive findings underscore that this compound contributes to neovascularization following ischemic injury by modulating both the NO pathway and VEGF expression within the skeletal muscle, crucial for tissue repair and blood flow restoration mdpi.comnih.govresearchgate.net.
Development and Application of Transgenic or Knockout Models for Pathway Deconvolution
Transgenic and knockout animal models represent advanced tools in biomedical research, offering unparalleled opportunities for the precise deconvolution of molecular pathways and the elucidation of gene functions in vivo mdpi.comdiva-portal.org. These genetically engineered models allow researchers to either overexpress specific genes (transgenic models) or inactivate them (knockout models), providing critical insights into their roles in physiological processes and disease pathogenesis mdpi.com. Conditional knockout strategies further enhance this capability by enabling tissue-specific and/or stage-specific gene deletion, offering fine-tuned control over genetic manipulations.
Current Research Landscape for this compound: While this compound's mechanisms of action involve its inhibitory effect on topoisomerase I and its modulation of pathways related to angiogenesis, such as those involving VEGF and eNOS wikipedia.orgnih.govuni.lu, the current body of published preclinical research on this compound predominantly utilizes conventional in vitro cell lines and in vivo wild-type animal models. For instance, studies investigating this compound's effects on topoisomerase I activity in muscle or its pro-angiogenic properties in hindlimb ischemia have been conducted in wild-type mice wikipedia.orgnih.gov. These models have been instrumental in identifying the compound's paradoxical concentration-dependent effects on endothelial cell behavior and neovascularization nih.govuni.lunih.gov.
Absence of Specific Transgenic/Knockout Studies: As of the current available literature, specific published research detailing the development and application of dedicated transgenic or knockout animal models solely for this compound to deconvolve its precise molecular pathways has not been widely reported. The existing in vivo data, while informative, has primarily focused on observing the compound's effects within standard biological systems rather than dissecting its mechanisms through targeted genetic alterations of the model organism itself.
Potential for Future Pathway Deconvolution: The complex and often paradoxical biological effects of this compound, particularly its concentration-dependent modulation of angiogenesis and its interplay with topoisomerase I, VEGF, and eNOS pathways, underscore the significant potential for future research to leverage genetically engineered models wikipedia.orgnih.govuni.lunih.gov. Such advanced models could provide a more granular understanding of this compound's mechanisms:
Target Specificity : Transgenic models overexpressing or knocking out specific isoforms of topoisomerase (e.g., TOP IIIβ, which has been suggested as a novel target wikipedia.org) could definitively establish the precise topoisomerase targets and their differential roles in this compound's effects.
Angiogenic Pathway Elucidation : Given this compound's paradoxical effects on angiogenesis, knockout models for key components of the VEGF signaling cascade or specific phosphorylation sites of eNOS could delineate how this compound differentially influences these pathways at varying concentrations. This would help to resolve whether the pro-angiogenic effects are due to direct modulation or secondary to other cellular responses.
Signaling Network Dissection : Models with genetic modifications in downstream signaling molecules, such as components of the ERK1/2 pathway, which are regulated by VEGF and influenced by this compound uni.lunih.gov, could provide insights into the complete signaling networks affected by the compound.
The application of transgenic and knockout models in this compound research holds promise for a more comprehensive and precise understanding of its intricate mechanisms of action, potentially guiding future therapeutic development.
Data Tables
Table 1: Concentration-Dependent Effects of this compound on Angiogenesis-Related Cellular Processes
| Concentration of this compound | Effect on Cell Proliferation | Effect on Cell Migration | Effect on VEGF Expression | Effect on eNOS Expression | Effect on NO Production | Effect on Superoxide Anion Production |
| 10-9 M | Enhanced | Increased | Increased | Increased | Enhanced | Increased |
| 10-5 M | Inhibited | Inhibited | No effect | Decreased | No variation | No effect |
| High Concentrations | Anti-proliferative | Not specified | Not specified | Decreased | Not specified | Not specified |
Data derived from studies on endothelial cells uni.lunih.gov.
Advanced Analytical Methodologies for Ethoxidine Research
Chromatographic Techniques for Separation and Quantification in Research Samples
Chromatographic methods are fundamental for isolating ethoxidine from complex biological matrices or reaction mixtures and for quantifying its presence.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of this compound and its metabolites in research settings. HPLC methods are developed through a systematic process involving scouting, optimization, robustness testing, and validation rsc.orgcapes.gov.br. The physical and chemical properties of the analyte, such as its structure, molecular mass, UV spectrum, and solubility, guide the selection of appropriate mobile phases and columns oup.com.
For this compound, HPLC has been extensively utilized, often coupled with mass spectrometry, to investigate its in vitro biotransformation. Studies have employed HPLC to separate this compound from its metabolites, which are formed through hepatic monooxygenases, specifically by human CYP1A1 and rat microsomes alwsci.comchromtech.com. The efficiency of HPLC in separating these structurally similar compounds is crucial for subsequent identification and quantification steps. Sample preparation, including conversion of solid samples to liquid form, simplification of complex mixtures, removal of interfering matrix components, and concentration or dilution, is critical for successful HPLC analysis rsc.org.
Gas Chromatography (GC) Applications
Gas Chromatography (GC) is primarily employed for the analysis of volatile and thermally stable compounds thermofisher.com. While direct GC analysis of this compound, a relatively large and likely non-volatile quaternary ammonium (B1175870) salt, is not commonly reported, GC can be applied to its volatile derivatives or specific volatile metabolites if they are formed during biotransformation studies thermofisher.comoup.com.
The principle of GC involves the partitioning of compounds between a stationary phase and a mobile phase (an inert gas), allowing for separation based on differences in volatility, polarity, and other physicochemical properties ksu.edu.sa. For non-volatile or semi-volatile compounds, chemical derivatization is often necessary to increase their volatility, improve chromatographic efficiency, and enhance detectability thermofisher.comoup.com. Common derivatization reactions include silylation, acylation, and alkylation, which modify polar functional groups like hydroxyl, carboxyl, thiol, and amine groups oup.comlibretexts.orgacs.org. Although direct applications of GC for intact this compound are not widely documented, its potential for analyzing specific volatile degradation products or derivatized forms of this compound or its metabolites could be explored in specialized research contexts.
Mass Spectrometry (MS) for Identification, Quantification, and Metabolite Profiling
Mass spectrometry (MS) is an indispensable tool in this compound research, providing high sensitivity and specificity for the identification, quantification, and comprehensive profiling of the compound and its metabolites in various matrices libretexts.orgnih.govresearchgate.net.
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is a widely used technique for the analysis of this compound and its metabolites. ESI is a soft ionization technique that produces multiply charged gas-phase ions from large, fragile biomolecules without significant fragmentation, preserving non-covalent interactions thermofisher.com. This characteristic makes ESI-MS/MS particularly suitable for studying this compound and its biotransformation products.
In this compound research, ESI-MS/MS has been instrumental in assigning the structures of its metabolites. For instance, studies investigating the in vitro biotransformation of this compound by human CYP1A1 and rat liver microsomes utilized ESI-MS/MS to identify four major metabolites (m1-m4) alwsci.comchromtech.com. The fragmentation patterns observed in ESI-MS/MS spectra provide crucial structural information, enabling researchers to deduce the chemical changes occurring during metabolism, such as O-demethylation and hydroxylation alwsci.comchromtech.com.
Time-of-Flight Mass Spectrometry (TOFMS) for Accurate Mass Measurements
Time-of-Flight Mass Spectrometry (TOFMS) complements ESI-MS/MS by offering high resolution and accurate mass measurements, which are critical for determining the elemental composition of this compound and its metabolites mdpi.com. TOFMS measures the time it takes for ions to travel through a flight tube, with lighter ions reaching the detector faster than heavier ones, allowing for precise m/z ratio determination mdpi.com.
Accurate mass measurements using TOFMS have been applied to this compound to confirm the elemental compositions of its metabolites and to understand fragmentation pathways. For example, in-source ESI-TOFMS fragment ions of this compound and its metabolites exhibited successive neutral losses of C2H4 and CO. Furthermore, specific mass losses, such as a 15 Da loss (methyl radical) for metabolites containing a quaternary ammonium group and a 16 Da loss (methane) for this compound, provided insights into the positions of methoxy (B1213986) groups and oxidative modifications alwsci.comchromtech.com. The combination of ESI-MS/MS for fragmentation patterns and TOFMS for accurate mass determination provides a powerful approach for comprehensive metabolite profiling and structural elucidation.
Spectroscopic Techniques for Molecular Interaction Studies
Spectroscopic techniques offer invaluable insights into the molecular interactions of this compound, particularly with biological macromolecules like DNA.
Raman spectroscopy, including its surface-enhanced variant (SERS), and Flow Linear Dichroism (FLD) spectroscopy have been effectively employed to study this compound and its complexes with DNA libretexts.org. These techniques have elucidated the molecular interactions between this compound and DNA topoisomerases I and II libretexts.org. SERS, in particular, allowed for the study of this compound-DNA complexes at low concentrations (down to 10⁻⁶ M) and helped in assigning SERS-active modes by comparing Raman and SERS spectra libretexts.org. FLD data suggested that this compound acts as a strong major groove intercalator with a stoichiometry of 1 this compound molecule per 4.0 DNA base pairs libretexts.org. The cooperative use of these techniques has enabled the proposal of molecular models for drug-DNA interactions, highlighting the differences in DNA binding between this compound and its parent compound, fagaronine (B1216394) libretexts.org.
Ultraviolet-Visible (UV-Vis) spectroscopy is also a valuable tool for studying molecular interactions, particularly for compounds with conjugated π systems like this compound mdpi.comfrontiersin.org. UV-Vis absorption spectra provide information on electronic transitions within the molecule and can indicate structural changes upon binding to other molecules, such as DNA frontiersin.org. While the UV-Vis spectra of this compound in various solvents (Me2SO, ethanol, methanol, and PBS) have been reported to be practically identical, suggesting less solvent-dependent spectral shifts compared to fagaronine, UV-Vis remains a fundamental technique for monitoring its concentration and potential interactions researchgate.net.
Infrared (IR) spectroscopy, while not extensively reported for direct molecular interaction studies of this compound itself in the provided sources, is generally used for identifying functional groups and studying molecular vibrations, which can reveal changes upon interaction researchgate.net. For instance, IR spectroscopy can be used to identify binding sites in coordination complexes or to probe conformational changes in biological molecules researchgate.net. Given this compound's structure and its interactions with DNA, IR spectroscopy could potentially offer insights into specific bond changes or hydrogen bonding involved in its molecular recognition processes.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of metabolites and studying molecular interactions, including ligand-DNA binding. As a benzo[c]phenanthridine (B1199836) derivative, this compound's interaction with DNA is a key area of research. NMR can provide detailed information about the binding mode, stoichiometry, and conformational changes induced in both the drug and the DNA upon complex formation. While specific detailed NMR studies on this compound's molecular interactions with DNA were not extensively detailed in the immediate search results beyond its classification as a DNA intercalator, the general applicability of NMR for such studies on similar compounds makes it a relevant technique for future or ongoing research into this compound's molecular interactions.
Surface-Enhanced Raman Scattering (SERS) Spectroscopy
Surface-Enhanced Raman Scattering (SERS) spectroscopy has emerged as a powerful analytical tool for investigating the molecular properties and interactions of compounds like this compound. SERS leverages the significant enhancement of Raman scattering signals when molecules are adsorbed onto specific metal surfaces, primarily due to the amplification of electromagnetic fields generated by localized surface plasmons wikidata.org. This technique offers extremely high sensitivity and non-destructiveness, even enabling single-molecule detection in some cases .
In the context of this compound research, SERS spectroscopy has been cooperatively employed with Flow Linear Dichroism (FLD) to elucidate the molecular determinants governing drug-DNA interactions. SERS spectra of this compound have been successfully recorded at concentrations as low as 10-6 M. The assignment of SERS-active modes for this compound was achieved through comparative analysis of its Raman and SERS spectra, observing changes induced by deuteration and variations in pH environment. Importantly, studies have demonstrated that the SERS-active surface does not significantly perturb the drug-DNA interactions, as the DNA binding constants derived from SERS experiments were found to be consistent with those obtained via viscosimetric measurements.
SERS provides valuable vibrational fingerprints of molecules, offering insights into their conformation and interaction sites. The ability of SERS to provide detailed molecular information at low concentrations makes it an indispensable tool for understanding the intricate binding mechanisms of this compound with its biological targets.
Flow Linear Dichroism (FLD) Spectroscopy for DNA Complex Analysis
Flow Linear Dichroism (FLD) spectroscopy is a robust technique extensively utilized for analyzing the interactions of small molecules, such as this compound, with DNA. FLD is particularly effective in determining the mode of drug interaction with DNA and the orientation of drug chromophores within drug-DNA complexes.
Studies employing FLD have revealed that this compound, alongside its related compound fagaronine, acts as a double inhibitor of DNA topoisomerases I and II. The FLD data specifically indicate that this compound is a strong major groove intercalator. The stoichiometry of this compound's interaction with DNA has been determined to be approximately 1 this compound molecule per 4.0 DNA base pairs (bp). This stoichiometry is notably lower than that observed for fagaronine (1 fagaronine per 2.0 DNA bp), a difference that may be attributed to steric limitations imposed by this compound's spacious 12-alkoxy substituent, which could hinder the close approach of neighboring intercalated chromophores within the DNA.
Furthermore, FLD has been instrumental in real-time monitoring of the relaxation kinetics of supercoiled DNA by topoisomerase I and the subsequent inhibition of this process by this compound. Research has shown that this compound exhibits a comparable topoisomerase I inhibitory effect to fagaronine, but at a 10-fold lower concentration. Induced Circular Dichroism (CD) spectra of this compound-DNA complexes further suggest that the long axis of this compound penetrates the DNA minor groove, with its chromophore plane exhibiting a slight rotation relative to the DNA. The intercalation of this compound into A-T sequences, with its 12-ethoxy-moiety extending into the DNA minor groove, is believed to contribute to its specific suppression of strong topoisomerase I cleavage sites.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for the comprehensive structural characterization of organic compounds, including complex biomolecules and drug candidates like this compound. It provides detailed information about the chemical environment of atomic nuclei, yielding insights into molecular structure, conformation, and dynamics.
Both one-dimensional (1D) NMR techniques, such as 1H NMR, and two-dimensional (2D) correlation spectroscopies, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), NOESY (Nuclear Overhauser Effect Spectroscopy), and TOCSY (Total Correlation Spectroscopy), are routinely employed in structural analysis. These methods provide crucial data on proton chemical shifts, coupling constants, and signal multiplicities, which are invaluable for initial structural identification, differentiating isomeric forms, and identifying degradation products.
While specific detailed NMR spectra for this compound were not provided in the search results, NMR is broadly applied for the structural elucidation of related benzo[c]phenanthridine derivatives. NMR spectroscopy offers superior structural resolution, high reproducibility, and is a non-destructive analytical method, making it highly suitable for confirming the synthesized structure of this compound and investigating its molecular characteristics in various research contexts. It is also a valuable tool for metabolite structural characterization.
Bioanalytical Method Validation in Research Contexts
Bioanalytical method validation is a critical process in pharmaceutical research, ensuring that analytical methods are fit for their intended purpose, particularly for the accurate and reliable quantification of drugs, their metabolites, or biomarkers in biological matrices. Adherence to validation guidelines is essential for ensuring the quality and consistency of bioanalytical data, which directly supports regulatory decisions regarding the safety and efficacy of drug products.
The validation process typically assesses several key parameters:
Linearity: Demonstrates a proportional relationship between the analyte concentration and the instrument response over a defined range.
Accuracy: Measures the closeness of mean test results to the true concentration.
Precision: Assesses the variability of measurements, typically expressed as repeatability (intra-day) and intermediate precision (inter-day).
Selectivity: Confirms that the method can differentiate and quantify the analyte in the presence of other components in the biological matrix.
Matrix Effect: Evaluates the influence of co-eluting matrix components on the ionization of the analyte.
Stability: Determines the stability of the analyte in the biological matrix under various storage, preparation, and analytical conditions.
For accuracy and precision runs during validation, quality control (QC) samples are prepared at a minimum of four concentration levels: the lower limit of quantification (LLOQ), a low QC sample (within three times the LLOQ), a medium QC sample (around 30–50% of the calibration curve range), and a high QC sample (at least 75% of the upper limit of quantification, ULOQ). It is crucial that the biological matrix used for validation is identical to that of the study samples, including any anticoagulants or additives.
In research scenarios involving multiple bioanalytical methods or laboratories, cross-validation is required to ensure comparability and relatedness of the reported data. Furthermore, any modifications to the validated method during sample analysis, especially if problems are encountered, must be thoroughly documented with a clear scientific rationale. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a commonly employed technique for the quantitative determination of compounds like this compound in biological samples such as human serum and urine.
Computational and Theoretical Approaches in Ethoxidine Research
Molecular Modeling and Docking Studies for Target Binding Prediction
Molecular modeling and docking studies are fundamental in predicting how a small molecule like Ethoxidine interacts with its specific biological targets, particularly proteins and nucleic acids. This compound, as a benzo[c]phenanthridine (B1199836) derivative, is known to inhibit topoisomerase I (TOP-I) by interacting with DNA mdpi.comnih.govresearchgate.netmdpi.comnih.gov. These studies aim to elucidate the molecular basis of its antitumor and TOP-I inhibitory activity mdpi.commdpi.comnih.gov.
This compound functions as a major groove intercalator of DNA nih.govacs.org. Research has shown that its 12-ethoxy-moiety, which is absent in fagaronine (B1216394), extends into the DNA minor groove nih.gov. This specific interaction contributes to this compound's ability to suppress TOP-I mediated DNA cleavage, particularly at sites involving strand cuts between adenine (B156593) (A) and thymine (B56734) (T) bases nih.gov. The proposed molecular model for drug/DNA interactions, derived from techniques like Raman, surface-enhanced Raman scattering (SERS), and flow linear dichroism (FLD) spectroscopies, highlights the differences in DNA binding between this compound and fagaronine, correlating with their distinct topoisomerase inhibitory activities acs.orgcapes.gov.br.
In drug design, both ligand-based and structure-based modeling approaches are employed to understand and predict molecular interactions schrodinger.comslideshare.net.
Ligand-Based Modeling: This approach relies on the knowledge of known active molecules (ligands) when the three-dimensional structure of the biological target is unavailable slideshare.net. Pharmacophore modeling, a key ligand-based technique, identifies essential molecular features required for drug-target binding and biological response slideshare.net. Quantitative Structure-Activity Relationship (QSAR) modeling, discussed further below, is also a prominent ligand-based method that correlates chemical structure with biological activity slideshare.net. These methods have been applied to benzo[c]phenanthridine analogues, including this compound, to derive insights into their activity mdpi.commdpi.comnih.gov.
Structure-Based Modeling: This approach leverages the known three-dimensional structure of the biological target (e.g., a protein or DNA) to design or optimize ligands slideshare.net. For this compound, studies have utilized topoisomerase I crystal structures in conjunction with computational methods to propose models explaining its mechanism of action nih.govresearchgate.net. This allows for a more direct investigation of how this compound interacts with the enzyme and DNA at an atomic level.
Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems, providing insights into the flexibility of biomolecules and the stability of ligand-biomolecule complexes mdpi.com. Steered molecular dynamics (SMD) has been specifically employed to investigate the inhibition of DNA topoisomerase I by benzo[c]phenanthridines like this compound nih.govresearchgate.netacs.orgacs.orgjove.comufmg.br.
These simulations have been crucial in comprehensively sampling the DNA binding site and understanding the distinct inhibitory mechanisms of this compound and fagaronine nih.govresearchgate.net. While fagaronine acts as a TOP-I poison, stabilizing the DNA-enzyme cleavage complex, this compound functions as a TOP-I suppressor nih.govresearchgate.netmdpi.comnih.gov. MD simulations, utilizing topoisomerase I crystal structures, have helped propose a model to explain these differing mechanisms nih.govresearchgate.net. The ability of this compound to interact with and stabilize intramolecular G-quadruplex DNA has also been explored through molecular modeling methods researchgate.net.
Ligand-Based and Structure-Based Modeling
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop predictive models that correlate the chemical structure of compounds with their biological activity youtube.com. This allows for the prediction of activity for new or untested compounds, thereby streamlining the drug discovery process.
QSAR models have been extensively developed for benzo[c]phenanthridine (BCP) analogues, including this compound, to predict their topoisomerase I (TOP-I) inhibitory activity and cytotoxicity against various tumor cell lines mdpi.commdpi.comnih.govsci-hub.se. Studies have utilized different QSAR methodologies, such as hologram-QSAR (H-QSAR), 2D-QSAR, and 3D-QSAR (including CoMFA and CoMSIA analyses) nih.gov.
The development of these models involves collecting bioactivity data (e.g., relative effective concentration (REC) for TOP-I inhibition and IC₅₀ values for cytotoxicity) and converting them into a suitable format for QSAR studies nih.gov. The models are then validated using various statistical metrics to assess their predictive power and reliability. For instance, hologram, 2D, and 3D-QSAR models for BCPs have demonstrated correlation coefficients (R²) ranging from 0.58 to 0.77, cross-validation coefficients (q²) from 0.41 to 0.60, and external set predictive correlation coefficients (r²) from 0.51 to 0.80 nih.gov. These studies have also highlighted the important role of specific functional groups in BCP structures related to their biological activity mdpi.comnih.gov.
Table 1: Representative QSAR Model Validation Metrics for BCPs
| QSAR Model Type | R² (Correlation Coefficient) | q² (Cross-Validation Coefficient) | r² (External Predictive Coefficient) |
| Hologram-QSAR | 0.58 – 0.77 | 0.41 – 0.60 | 0.51 – 0.80 |
| 2D-QSAR | 0.58 – 0.77 | 0.41 – 0.60 | 0.51 – 0.80 |
| 3D-QSAR | 0.58 – 0.77 | 0.41 – 0.60 | 0.51 – 0.80 |
Note: Ranges represent typical values observed across various models for BCPs. nih.gov
Development of Predictive Models for Biological Activity
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations play a vital role in understanding the electronic structure and properties of molecules like this compound. These ab initio methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF), provide numerical solutions to the Schrödinger equation, enabling the study of molecular systems without relying solely on experimental data. ornl.gov Such calculations can reveal insights into electronic energies, charge distribution, molecular geometry, and spectroscopic parameters. google.comnorthwestern.edu
Research involving this compound and related compounds has utilized quantum mechanical calculations, including DFT methods at levels such as B3LYP/6-31G (d,p), to investigate molecular stability and properties. tandfonline.comresearchgate.net These calculations can be applied to analyze various aspects of this compound's electronic structure, such as the distribution of electron density, the nature of chemical bonds, and the characteristics of frontier molecular orbitals (HOMO and LUMO). The electronic structure directly influences a molecule's reactivity and interactions.
DFT calculations have been employed to support the interpretation of experimental data for this compound and related platinum phenanthridinium complexes. researchgate.net These computational approaches can provide valuable information regarding reaction mechanisms and the effect of structural modifications on electronic properties. For instance, studies on related systems have used DFT to verify experimental observations regarding magnetic properties and superexchange mechanisms in dinuclear complexes involving an ethoxido bridge. nih.gov
Furthermore, quantum chemical calculations are essential for predicting various molecular properties relevant to chemical behavior and potential applications. qiagenbioinformatics.comrsc.orgmolinspiration.com These properties can include dipole moments, polarizability, and parameters related to spectroscopic techniques like EPR and NMR. google.com Analyzing these calculated properties can offer a deeper understanding of this compound's electronic landscape and how it might interact with other molecules or environments.
While specific detailed data tables solely focused on this compound's quantum chemically calculated electronic structure parameters (like precise orbital energies, bond lengths, or charge distributions from dedicated this compound studies) were not extensively found in the search results, the general application of these methods to related systems and for interpreting experimental data on this compound highlights their importance in its characterization. researchgate.netnih.gov The computational approaches described are standard in modern chemical research for gaining fundamental insights into molecular electronic structure. ornl.govmdpi.comalgorithmiq.fi
Commonly Calculated Electronic Structure Properties via Quantum Chemistry
| Property | Description | Relevance |
| Electronic Energy | Total energy of the electrons in the molecule. | Molecular stability |
| Frontier Molecular Orbitals | Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). | Reactivity, spectroscopic transitions |
| Charge Distribution | Spatial distribution of electron density within the molecule. | Polarity, intermolecular interactions |
| Dipole Moment | Measure of molecular polarity. | Solubility, intermolecular forces |
| Vibrational Frequencies | Frequencies of molecular vibrations. | IR and Raman spectroscopy, molecular dynamics |
| Spectroscopic Parameters | e.g., NMR chemical shifts, EPR g-tensors. | Interpretation of experimental spectra |
Computational Methods Applied in Related Studies
| Method | Description | Application Context (from search results) |
| Density Functional Theory (DFT) | Approximates the electronic structure based on electron density. ornl.gov | Stability of isomers, interpretation of experimental data, magnetic properties. tandfonline.comresearchgate.netresearchgate.netnih.gov |
| Ab initio methods (e.g., HF, MP2, CC) | Methods derived directly from quantum mechanics without empirical parameters. ornl.govmdpi.com | Electronic structure calculations, high-accuracy energy calculations. mdpi.com |
Future Directions and Emerging Research Avenues for Ethoxidine Studies
Exploration of Novel Biological Targets and Polypharmacology
The study of Ethoxidine's interactions beyond its known topoisomerase I inhibitory activity represents a significant future direction. While this compound has been identified as a potent inhibitor of topoisomerase I in cancer cell lines, its paradoxical pro-angiogenic effects at low concentrations suggest the involvement of additional, yet-to-be-fully-elucidated biological targets mdpi.comnih.gov. Future research can employ advanced computational methods and high-throughput screening to identify novel proteins or pathways that this compound interacts with, either directly or indirectly. The concept of polypharmacology, which recognizes that many effective drugs modulate multiple targets, is particularly relevant here capes.gov.brnih.gov. Investigating this compound through a polypharmacological lens could reveal its broader impact on biological networks, potentially leading to the discovery of new indications or a more comprehensive understanding of its existing effects capes.gov.bruni.luacs.org. This approach could also help explain any observed side effects or off-target interactions, transforming them into opportunities for drug repurposing uni.luacs.org.
Integration of Systems Biology and Omics Technologies for Comprehensive Mechanistic Understanding
A holistic understanding of this compound's mechanism of action and its effects on biological systems can be achieved through the integration of systems biology and various omics technologies. Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, enable large-scale molecular measurements within cells or tissues, providing a comprehensive snapshot of underlying biology uni-freiburg.dewikipedia.orgnih.gov. By applying these technologies to this compound studies, researchers can identify genetic variations, changes in gene expression, protein profiles, and metabolic alterations induced by the compound wikipedia.orgnih.gov. This integrated approach can help construct more comprehensive models of disease mechanisms and how this compound perturbs these systems, leading to the identification of potential diagnostic markers and therapeutic targets uni-freiburg.de. Computational tools are crucial for integrating and analyzing the vast amounts of data generated by multi-omics approaches, allowing for the exploration of complex interactions and networks within biological systems uni-freiburg.denih.govnih.gov.
Development of Advanced In Vitro Research Models (e.g., 3D Cell Cultures, Organ-on-a-Chip)
The transition from conventional two-dimensional (2D) cell cultures to more physiologically relevant advanced in vitro models is critical for more accurate this compound research. Three-dimensional (3D) cell culture models, such as spheroids and organoids, promote higher levels of cell differentiation and tissue organization, better mimicking in vivo conditions. Organ-on-a-chip (OOC) technology further enhances this by integrating living cells with microfluidic platforms that replicate organ-level functions, including tissue-tissue interfaces, spatiotemporal chemical gradients, and mechanical microenvironments. These advanced models offer improved predictive accuracy for drug screening and toxicity testing, providing greater insight into drug mechanisms of action and potentially reducing the reliance on animal testing. For this compound, utilizing 3D cell cultures and organ-on-a-chip systems could provide a more realistic assessment of its effects on specific tissues, such as endothelial cells where its pro-angiogenic properties have been observed, or tumor microenvironments where its topoisomerase inhibitory activity is relevant mdpi.com.
Applications of Nanotechnology in this compound Research Probes and Delivery Systems
Nanotechnology offers transformative potential for this compound research, both in developing advanced research probes and in enhancing drug delivery systems. Nanoparticles, typically ranging from 1 to 100 nanometers, possess unique properties such as high surface-to-volume ratios and the ability to adsorb and transport other substances. These characteristics make them ideal for creating targeted delivery systems that can deliver this compound directly to diseased cells, potentially improving its efficacy and reducing systemic side effects mdpi.com. Furthermore, nanotechnology can be employed to develop novel research probes that allow for real-time visualization of this compound's interactions within biological systems, tracking its distribution, and monitoring its effects at a cellular and molecular level. For instance, this compound-loaded nanoparticles could be designed to cross biological barriers, such as the blood-brain barrier, to reach previously inaccessible tissues, opening new therapeutic possibilities mdpi.com.
Interdisciplinary Collaborations and Open Science Initiatives to Advance this compound Knowledge
Advancing the understanding and application of this compound necessitates robust interdisciplinary collaborations and a commitment to open science initiatives. Complex research questions often span multiple disciplines, requiring the expertise of chemists, biologists, pharmacologists, computational scientists, and clinicians. Collaborative efforts can facilitate the integration of diverse methodologies and perspectives, leading to more comprehensive insights into this compound's properties and potential. Open science initiatives, including the sharing of research data, protocols, and findings, are crucial for accelerating scientific progress and ensuring the efficient use of resources. By fostering an environment of trust and open exchange, researchers globally can collectively contribute to a deeper understanding of this compound, validate findings, and identify new research directions more rapidly. Such collaborations are essential for translating fundamental discoveries about this compound into tangible benefits for human health.
Q & A
Basic Research Questions
Q. What are the key experimental techniques for synthesizing and characterizing Ethoxidine in laboratory settings?
- Methodological Answer : this compound synthesis typically involves multi-step organic reactions, requiring precise control of temperature, solvent systems, and stoichiometry. Characterization should include nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight validation. For novel derivatives, X-ray crystallography or computational modeling may further elucidate spatial configurations. Ensure adherence to IUPAC nomenclature and report physicochemical properties (e.g., solubility, melting point) following guidelines for reproducibility .
Q. How can researchers investigate this compound’s interaction with DNA using in vitro assays?
- Methodological Answer : Common methods include:
- Fluorescence-based binding assays : Quantify binding affinity using ethidium bromide displacement or SYBR Green fluorescence quenching.
- Circular dichroism (CD) : Detect conformational changes in DNA upon this compound intercalation.
- Electrophoretic mobility shift assays (EMSA) : Visualize DNA-Ethoxidine complexes under varying conditions (e.g., pH, ionic strength).
- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of binding.
Refer to studies comparing this compound’s affinity across DNA sequences (e.g., Poly(dG-dC) vs. Poly(A-T)) to contextualize results .
Advanced Research Questions
Q. How can contradictory findings on this compound’s biochemical effects be resolved?
- Methodological Answer : Contradictions, such as this compound’s dual role as a topoisomerase I (Topo I) inhibitor and pro-angiogenic agent at low doses, require systematic analysis:
- Dose-response profiling : Test effects across a broad concentration range (e.g., 0.01–100 µM) to identify threshold-dependent mechanisms.
- Pathway-specific assays : Use RNA sequencing or phosphoproteomics to distinguish Topo I inhibition from nitric oxide (NO) pathway activation.
- In vivo correlation : Validate in vitro findings using ischemic hindlimb models to assess angiogenesis modulation .
Q. What experimental designs optimize the study of this compound’s sequence-specific DNA interactions?
- Methodological Answer :
-
DNA template selection : Use synthetic oligonucleotides with defined sequences (e.g., A-T-rich vs. G-C-rich regions) to test binding specificity.
-
Flow linear dichroism : Assess intercalation geometry and groove-binding preferences (e.g., this compound’s 12-ethoxy moiety in the minor groove ).
-
Cleavage suppression assays : Compare Topo I-mediated DNA cleavage patterns between this compound and analogs (e.g., fagaronine) to identify sequence-dependent effects.
Table 1 : this compound’s Binding Affinity Across DNA Types
DNA Type This compound Binding Strength (mol/L) Calf Thymus DNA Poly(dG-dC)-poly(dG-dC) Poly(A-T)-poly(A-T)
Q. How should researchers design experiments to reconcile this compound’s Topo I inhibition with its pro-angiogenic activity?
- Methodological Answer :
- Co-culture systems : Combine endothelial cells with cancer cells to model paracrine signaling under hypoxia.
- Time-lapse microscopy : Track vascular tube formation in Matrigel assays post-Ethoxidine treatment.
- Dual-reporter assays : Simultaneously monitor Topo I activity (via DNA relaxation assays) and NO synthase activation (via fluorescence probes) .
Q. What best practices ensure reproducibility in this compound research?
- Methodological Answer :
- Standardize buffer conditions : Use consistent ionic strength (e.g., 150 mM NaCl) and pH (7.4) to minimize variability in binding assays.
- Include positive/negative controls : Compare with known Topo I inhibitors (e.g., camptothecin) and intercalators (e.g., doxorubicin).
- Data transparency : Report raw data (e.g., IC₅₀ values, spectral peaks) in supplementary materials and adhere to journal guidelines for experimental replication .
Data Analysis & Interpretation
Q. How can researchers interpret this compound’s variable binding affinities across DNA types?
- Methodological Answer :
- Sequence context : A-T-rich regions enhance this compound’s binding due to minor groove accessibility, whereas G-C-rich sequences may sterically hinder its 12-ethoxy group .
- Competitive binding assays : Co-incubate with groove-specific agents (e.g., netropsin) to confirm binding site preferences.
- Molecular docking : Use software like AutoDock Vina to simulate this compound-DNA interactions and validate experimental data .
Q. What statistical approaches address uncertainties in this compound dose-response studies?
- Methodological Answer :
- Non-linear regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism).
- Error propagation analysis : Quantify uncertainties from instrument precision (e.g., ±5% in spectrophotometric readings).
- Bootstrap resampling : Assess confidence intervals for IC₅₀ values in small-sample studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
